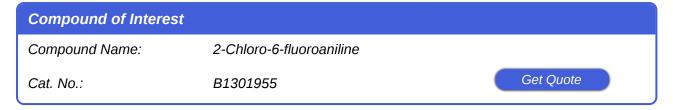


# Spectroscopic Data of 2-Chloro-6-fluoroaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-6-fluoroaniline**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

#### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **2-chloro-6-fluoroaniline**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Chloro-6-fluoroaniline** (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.0 - 7.2	Triplet (t)	1H	Ar-H (H4)
~6.8 - 6.9	Doublet of doublets (dd)	1H	Ar-H (H5)
~6.7 - 6.8	Doublet of doublets (dd)	1H	Ar-H (H3)
~3.8 - 4.5	Broad singlet (br s)	2H	-NH2

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar substituted anilines. The broadness of the -NH<sub>2</sub> signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Chloro-6-fluoroaniline** 

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
156.38	Doublet (d)	J(C-F) = 235.2	C-F (C6)
142.57	Doublet (d)	J(C-F) = 2.0	C-NH <sub>2</sub> (C1)
116.10	Doublet (d)	J(C-F) = 7.6	С-Н
115.69	Doublet (d)	J(C-F) = 22.4	С-Н
Not Reported	-	-	C-Cl (C2)
Not Reported	-	<del>-</del>	С-Н

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on the provided data and require confirmation by 2D NMR techniques for unambiguous assignment. Some carbon signals were not reported in the available source.

## Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for 2-Chloro-6-fluoroaniline

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H symmetric and asymmetric stretching (primary amine)
3000 - 3100	Medium	Aromatic C-H stretching
1600 - 1650	Strong	N-H bending (scissoring)
1450 - 1600	Medium to Strong	Aromatic C=C stretching
1200 - 1350	Strong	C-N stretching (aromatic amine)
1100 - 1200	Strong	C-F stretching
700 - 800	Strong	C-CI stretching

#### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-fluoroaniline

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss
145/147	[M]+ <sup>·</sup>	-
110	[M - CI] <sup>+</sup>	Cl
126	[M - F] <sup>+</sup>	F
118	[M - HCN]+ <sup>-</sup>	HCN
93	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>	C, H, N, Cl



Note: The presence of two mass units for the molecular ion and chlorine-containing fragments (e.g., 145/147) is due to the natural isotopic abundance of <sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio.

### **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-chloro-6-fluoroaniline**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of 2-chloro-6-fluoroaniline is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- ¹H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with adequate signal-to-noise.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of solid 2-chloro-6-fluoroaniline is placed directly onto the crystal, and pressure is applied to ensure good contact.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of 2-chloro-6-fluoroaniline is finely
  ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
  pressed into a thin, transparent pellet using a hydraulic press.



• Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

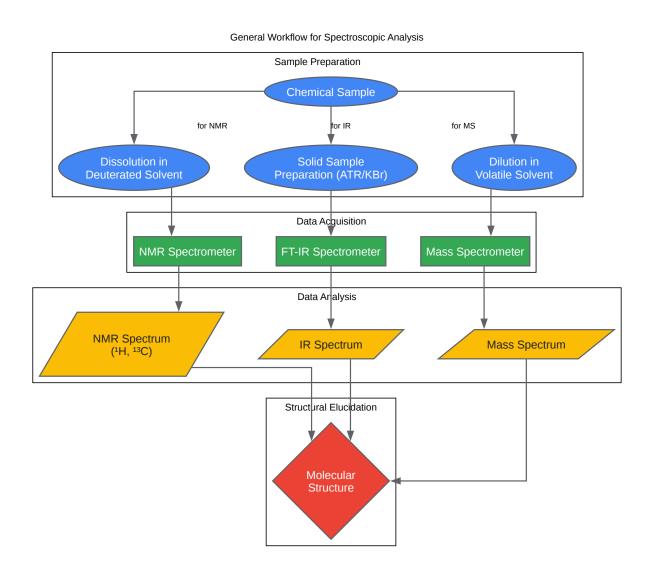
#### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: A dilute solution of **2-chloro-6-fluoroaniline** in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

#### **Visualizations**

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.

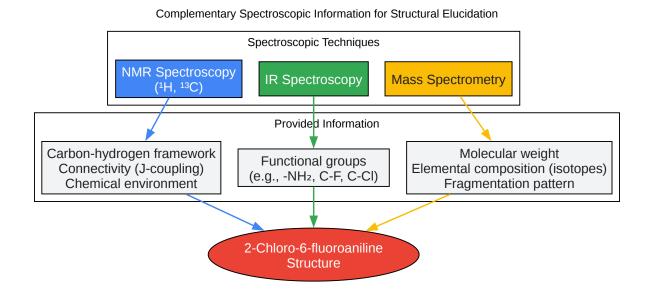




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Caption: General workflow for spectroscopic analysis of a chemical sample.





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Caption: Logical relationship of complementary spectroscopic techniques.

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